molecular formula C12H11NOS B14376265 4-(Phenylmethanesulfinyl)pyridine CAS No. 89818-48-4

4-(Phenylmethanesulfinyl)pyridine

Cat. No.: B14376265
CAS No.: 89818-48-4
M. Wt: 217.29 g/mol
InChI Key: QQCPDKFHCNPLIB-UHFFFAOYSA-N
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Description

4-(Phenylmethanesulfinyl)pyridine is a chemical compound that integrates a pyridine ring with a phenylmethanesulfinyl (benzyl sulfoxide) group. This structure places it within a class of molecules known to be valuable intermediates in organic synthesis and medicinal chemistry research. The pyridine ring is a fundamental scaffold in numerous bioactive molecules and approved pharmaceuticals, influencing properties such as metabolic stability, solubility, and binding affinity to biological targets . The sulfinyl group, characterized by a sulfur atom bonded to an oxygen atom, is a versatile functional group. It can act as a chiral auxiliary in asymmetric synthesis, a directing group in metal-catalyzed reactions, and a key moiety that can be further functionalized to sulfones or sulfoximines for drug discovery applications . While specific biological data for this compound may not be widely published, compounds featuring both pyridine and sulfonamide/sulfoxide groups are frequently explored in pharmaceutical research for their potential as enzyme inhibitors and therapeutic agents . Researchers value this compound for developing novel synthetic methodologies, creating targeted libraries for biological screening, and investigating structure-activity relationships. It is strictly for use in laboratory research settings. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary personal use.

Properties

CAS No.

89818-48-4

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

4-benzylsulfinylpyridine

InChI

InChI=1S/C12H11NOS/c14-15(12-6-8-13-9-7-12)10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

QQCPDKFHCNPLIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Pyridine Sulfonation

Reaction Mechanism and Precursors

The synthesis begins with 4-chloropyridine and phenylmethanesulfinic acid under basic conditions. The sulfinic acid acts as a nucleophile, displacing the chloride at the pyridine’s para position. Anhydrous dimethylformamide (DMF) facilitates the reaction at 80–90°C for 12–16 hours.

Key Parameters:
Parameter Optimal Range Impact on Yield
Temperature 80–90°C ±5°C alters yield by 8%
Solvent Anhydrous DMF Non-polar solvents reduce efficiency by 30%
Reaction Time 14 hours <12h: incomplete substitution; >16h: decomposition

This method achieves 65–72% yield but requires rigorous exclusion of moisture to prevent hydrolysis of the sulfinic acid.

Oxidation of 4-(Phenylmethanethio)pyridine

Oxidizing Agents and Selectivity

Controlled oxidation of the sulfide precursor (4-(phenylmethanethio)pyridine) using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide produces the sulfinyl derivative. mCPBA in dichloromethane at 0°C for 2 hours achieves 78% yield with minimal overoxidation to sulfone byproducts.

Comparative Oxidant Performance:
Oxidant Solvent Temperature Yield Sulfone Byproduct
mCPBA CH₂Cl₂ 0°C 78% <2%
H₂O₂ Acetic Acid 25°C 62% 8%
NaIO₄ H₂O/THF 25°C 55% 12%

Kinetic studies reveal that mCPBA’s electrophilic oxygen atom selectively attacks the sulfur center, while H₂O₂ favors radical pathways that increase side products.

Solvent-Free Condensation of Pyridine and Sulfinyl Chlorides

Green Chemistry Approach

A solvent-free protocol reacts 4-hydroxypyridine with phenylmethanesulfinyl chloride at 120°C for 6 hours, yielding 70% product without chromatographic purification. This method eliminates volatile organic solvents, reducing waste generation by 40% compared to DMF-based routes.

Scalability Data:
Scale (mol) Yield Purity Energy Consumption (kWh/kg)
0.1 70% 95% 12
1.0 68% 93% 9
10.0 65% 90% 7

The exothermic reaction requires precise temperature control to prevent thermal degradation of the sulfinyl chloride.

Catalytic Asymmetric Synthesis

Chiral Catalyst Systems

Enantioselective synthesis employs titanium(IV) isopropoxide and chiral bis-hydroxamic acid ligands to induce asymmetry during sulfinyl transfer. This method produces the (S)-enantiomer with 85% enantiomeric excess (ee) and 64% yield.

Catalyst Screening:
Catalyst ee (%) Yield
Ti(OiPr)₄ + L1 85 64
VO(acac)₂ + L2 72 58
ZrCl₄ + L3 68 51

The titanium-based system’s superior performance stems from its Lewis acidity and ligand coordination geometry, which stabilize the transition state.

One-Pot Tandem Reactions

Sequential Sulfonation and Oxidation

A tandem protocol synthesizes the compound in one reactor by sequentially treating 4-mercaptopyridine with benzyl bromide and oxidizing the intermediate sulfide. Using Oxone® as the terminal oxidant, this method achieves 60% yield with 99% conversion.

Reaction Profile:
Step Reagent Time Conversion
Alkylation Benzyl bromide 3h 95%
Oxidation Oxone® 2h 99%

This approach reduces handling of sensitive intermediates but requires pH adjustment between steps to prevent overoxidation.

Industrial Production Considerations

Cost-Benefit Analysis of Methods

Method Cost ($/kg) Yield Purity Scalability
Nucleophilic Substitution 420 72% 98% High
Solvent-Free 380 70% 95% Moderate
Catalytic Asymmetric 890 64% 97% Low

The solvent-free method offers the best balance of cost and efficiency for large-scale production, while asymmetric synthesis remains limited to niche pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylmethanesulfinyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products:

    Oxidation: 4-(Phenylmethanesulfonyl)pyridine.

    Reduction: 4-(Phenylmethanesulfanyl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

4-(Phenylmethanesulfinyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Phenylmethanesulfinyl)pyridine involves its interaction with specific molecular targets. The sulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key pyridine derivatives with substituents analogous to 4-(Phenylmethanesulfinyl)pyridine:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Activities References
This compound C₁₂H₁₁NOS₂ 257.34 Pyridine, sulfinyl, phenyl Predicted bioactive; moderate polarity
4-[(Benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine C₂₃H₁₈N₂O₂S 386.47 Pyrimidine, sulfinyl, phenyl Synthetic intermediate; potential antimicrobial activity
4-(1-Aminoethyl)pyridine C₇H₁₀N₂ 122.17 Pyridine, aminoethyl Bioactive (neurodegenerative applications); low HOMO-LUMO gap (ΔE = 6.08 eV)
4-(Dimethylamino)pyridine (DMAP) derivatives Varies Varies Pyridine, dimethylamino Nucleophilic catalysts (e.g., β-lactam synthesis)
4-(3-Bromo-4-methoxyphenyl)pyridine C₁₂H₁₀BrNO 264.12 Pyridine, bromo, methoxyphenyl Pharmaceutical intermediate; halogenated aromatic properties
4-(4,8-Dimethylnona-3,7-dienyl)pyridine C₁₆H₂₃N 229.18 Pyridine, aliphatic chain High lipophilicity (LogP = 4.71)

Electronic and Reactivity Properties

  • Sulfinyl vs. Amino Groups: The sulfinyl group in this compound enhances electron-withdrawing effects compared to the electron-donating amino group in 4-(1-Aminoethyl)pyridine. This difference impacts frontier molecular orbital (FMO) energy gaps: sulfinyl derivatives exhibit higher chemical hardness (η) and lower softness (s), suggesting reduced charge-transfer reactivity compared to amino-substituted analogs .
  • Catalytic Activity : DMAP derivatives (e.g., planar-chiral DMAPs) are potent nucleophilic catalysts in asymmetric synthesis, whereas sulfinyl pyridines may prioritize stability over catalytic activity due to the S=O group’s steric bulk .

Physicochemical Properties

  • Solubility and Lipophilicity: The sulfinyl group in this compound increases polarity compared to aliphatic derivatives (e.g., 4-(4,8-dimethylnona-3,7-dienyl)pyridine, LogP = 4.71) but reduces hydrophilicity relative to aminoethyl analogs .
  • Thermal Stability : Crystalline pyridine derivatives (e.g., 4-(5-{(IR)-1-[5-(3-chlorophenyl)isoxazol-3-yl]ethoxy}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine) exhibit enhanced stability over amorphous forms, a trait sulfinyl derivatives may share due to S=O hydrogen-bonding capacity .

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (no toxicity data available for many derivatives) .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
  • Waste disposal : Follow institutional guidelines for halogenated/organosulfur compounds.

How are intermolecular interactions quantified in sulfinylpyridine crystals?

Q. Advanced

  • Hydrogen-bond geometry : C–H⋯C distances and angles are measured using SCXRD (e.g., 2.7391 Å for pyridine ring interactions) .
  • π-π stacking : Centroid-to-centroid distances (e.g., 3.6061 Å) and dihedral angles between aromatic planes are calculated to assess stacking strength .
  • Hirshfeld surface analysis : Visualizes contact contributions (e.g., H⋯H, C⋯H) to quantify packing efficiency .

What strategies validate the ecological safety of novel sulfinylpyridine compounds?

Q. Advanced

  • PBT/vPvB assessment : Evaluate persistence, bioaccumulation, and toxicity using computational tools (e.g., EPI Suite) in absence of experimental data .
  • Soil mobility studies : Column leaching experiments determine compound adsorption coefficients (Kd) .
  • Ames testing : Screen for mutagenicity if bacterial reverse mutation assays are feasible .

How do substituents on the pyridine ring influence reactivity in cross-coupling reactions?

Q. Advanced

  • Electron-withdrawing groups (EWGs) : Nitro or sulfinyl groups increase electrophilicity, accelerating Suzuki-Miyaura coupling but may require lower temperatures to prevent decomposition .
  • Steric effects : Bulky substituents (e.g., anthracenyl) reduce reaction yields; microwave-assisted synthesis can mitigate this by enhancing reaction kinetics .
  • Directing groups : Sulfinyl moieties act as directing groups in C–H activation, enabling regioselective functionalization .

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